N-Methyl-3-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of N-Methyl-3-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide can be represented by the InChI string:InChI=1S/C18H20N2O3S/c1-19-18(21)17-9-5-8-16(14-17)10-12-20-24(22,23)13-11-15-6-3-2-4-7-15/h2-9,11,13-14,20H,10,12H2,1H3,(H,19,21)/b13-11+
.
Scientific Research Applications
Cardiac Electrophysiological Activity
One study describes the synthesis and evaluation of N-substituted imidazolylbenzamides and benzene-sulfonamides, highlighting their potency as selective class III agents in cardiac electrophysiological activity. These compounds, including N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide, showed comparable activity to sematilide, a clinical trial subject, suggesting potential in treating arrhythmias (Morgan et al., 1990).
Neuroleptic Activity
Another study synthesized novel N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides, replacing the sulfamoyl group in sulpiride with a sulfonamido group, to test for dopamine receptor blockade. These compounds demonstrated considerable potency as dopamine receptor blockers, indicating potential neuroleptic applications (Ogata et al., 1984).
Anti-Acetylcholinesterase Activity
Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (AChE) activity identified compounds with substantial increases in activity upon substituting the benzamide moiety. This suggests potential therapeutic applications for conditions like dementia (Sugimoto et al., 1990).
Insecticidal Activity
Flubendiamide, a novel insecticide with a unique structure including a sulfonylalkyl group, demonstrated strong activity against lepidopterous pests. This compound's novel mode of action and safety for non-target organisms make it a promising candidate for pest management (Tohnishi et al., 2005).
Environmental Degradation
A study on the degradation of chlorsulfuron in alkaline soil highlighted the accelerated degradation rates of substituted chlorsulfuron derivatives. This indicates the potential for structural modifications to mitigate environmental impacts of sulfonylurea herbicides (Zhou et al., 2017).
Safety and Hazards
The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
properties
IUPAC Name |
N-methyl-3-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-19-18(21)17-9-5-8-16(14-17)10-12-20-24(22,23)13-11-15-6-3-2-4-7-15/h2-9,11,13-14,20H,10,12H2,1H3,(H,19,21)/b13-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJADGSPJFMJSY-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CCNS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=CC(=C1)CCNS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-[2-(2-phenylethenesulfonamido)ethyl]benzamide |
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